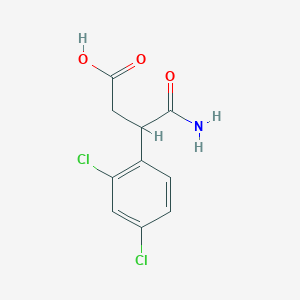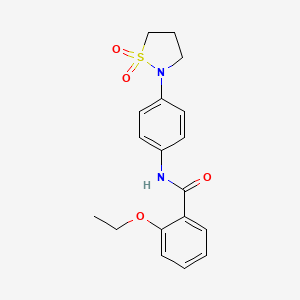
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide” is a complex organic compound. The compound likely contains an isothiazolidine ring, which is a five-membered ring containing sulfur and nitrogen . This ring is also likely to be a 1,1-dioxide, indicating the presence of two oxygen atoms. The compound also appears to contain a benzamide group, which consists of a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a phenyl ring (a variant of a benzene ring) attached to an isothiazolidine ring via a nitrogen atom. The isothiazolidine ring is likely a 1,1-dioxide, and the phenyl ring is likely substituted with a benzamide group .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- A study by Desai et al. (2013) synthesized and screened a series of compounds similar to "N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide" for antimicrobial activity. They found these compounds effective against various Gram-positive and Gram-negative bacteria, as well as several fungal strains. This suggests potential therapeutic applications in treating bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Biological Activity
- Patel and Dhameliya (2010) worked on the synthesis of related compounds and evaluated their antibacterial and antifungal activities. Preliminary results indicated that some of these compounds exhibited promising antibacterial properties, pointing towards their potential as antimicrobials (Patel & Dhameliya, 2010).
Fluorobenzamides and Antimicrobial Analogs
- Desai et al. (2013) also synthesized 5-arylidene derivatives bearing fluorine atoms, showing significant antimicrobial activity. The presence of a fluorine atom was found to be crucial in enhancing this activity (Desai, Rajpara, & Joshi, 2013).
Polymer Synthesis
- Butt et al. (2005) reported the synthesis of new diamines, including 4-aminobenzamide derivatives, and their polymerization. These polymers showed solubility in organic solvents and thermal stability, suggesting their potential in material science applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Synthesis of Quinazolinones
- Hikawa et al. (2012) developed a method for synthesizing 4-phenylquinazolinones, which involved a domino reaction of o-aminobenzamides. This process has implications for the development of new chemical compounds (Hikawa, Ino, Suzuki, & Yokoyama, 2012).
Propiedades
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17-7-4-3-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-5-13-25(20,22)23/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASWSUDCNVFGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)
![6-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide](/img/structure/B2550522.png)
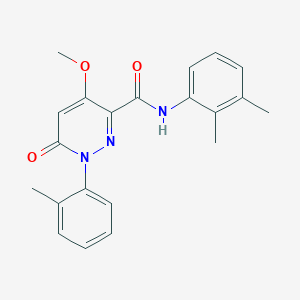
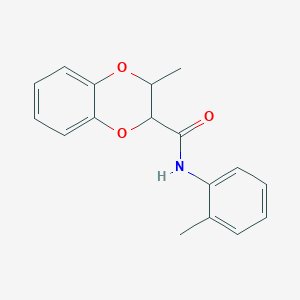
![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)
![5-methyl-3-(4-methylphenyl)-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2550530.png)

![ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2550532.png)

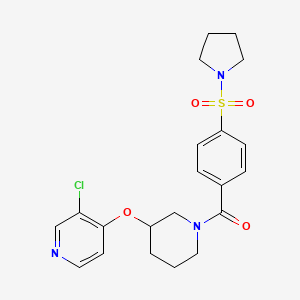
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2550538.png)
